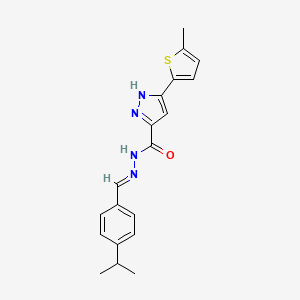![molecular formula C20H22ClNO4 B11986606 Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11986606.png)
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes an isopentyl group, a chlorophenoxy group, and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base.
Acylation: The 2-chlorophenoxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the 4-{[(2-chlorophenoxy)acetyl]amino}benzoic acid is esterified with isopentyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-{[(2-chlorophenoxy)acetyl]amino}benzoic acid and isopentyl alcohol.
Reduction: 4-{[(2-chlorophenoxy)acetyl]amino}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
作用機序
The mechanism of action of Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The chlorophenoxy group can act as a ligand, binding to specific proteins and modulating their activity. The ester bond can be hydrolyzed in vivo, releasing the active components that exert their effects on molecular targets and pathways.
類似化合物との比較
Similar Compounds
Ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with an ethyl group instead of an isopentyl group.
Methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a methyl group instead of an isopentyl group.
Isopentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The isopentyl group provides increased hydrophobicity, potentially enhancing its interaction with lipid membranes and proteins. The chlorophenoxy group offers specific reactivity and binding characteristics that can be exploited in various applications.
特性
分子式 |
C20H22ClNO4 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
3-methylbutyl 4-[[2-(2-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H22ClNO4/c1-14(2)11-12-25-20(24)15-7-9-16(10-8-15)22-19(23)13-26-18-6-4-3-5-17(18)21/h3-10,14H,11-13H2,1-2H3,(H,22,23) |
InChIキー |
WABMXCJBCOSEOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986526.png)


![2,4-Dichloro-6-(2-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11986538.png)
![9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986540.png)

![N-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline](/img/structure/B11986550.png)

![(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11986571.png)

![ethyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986580.png)
![isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986590.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)
